molecular formula C17H13FN2O3 B4650882 3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide

3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide

Cat. No. B4650882
M. Wt: 312.29 g/mol
InChI Key: GNWGGHKGEXNNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide, also known as LY294002, is a specific inhibitor of phosphatidylinositol 3-kinase (PI3K). It has been widely used in scientific research to investigate the role of PI3K in various cellular processes and diseases.

Mechanism of Action

3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide specifically inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the PI3K signaling pathway. This results in the inhibition of downstream signaling pathways that are activated by PIP3, such as the Akt/mTOR pathway.
Biochemical and physiological effects:
3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and block cell cycle progression in cancer cells. It has also been shown to reduce inflammation and improve insulin sensitivity in animal models. Additionally, 3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide has been found to protect against neurodegeneration in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide is a widely used tool in scientific research due to its specific inhibition of PI3K and its well-characterized mechanism of action. However, it is important to note that 3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide can have off-target effects and may not be completely specific to PI3K. Additionally, the use of 3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide in cell culture experiments can be limited by its poor solubility in aqueous solutions.

Future Directions

There are many potential future directions for research involving 3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide. One area of interest is the development of more specific inhibitors of PI3K that can be used in clinical settings. Additionally, research is ongoing to investigate the role of PI3K in various diseases, such as cancer and neurodegenerative diseases, and to identify potential therapeutic targets for these conditions. Finally, there is ongoing research to improve the solubility and specificity of 3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide and other PI3K inhibitors for use in laboratory experiments.

Scientific Research Applications

3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide has been widely used in scientific research to investigate the role of PI3K in various cellular processes and diseases. It has been found to inhibit the growth and survival of cancer cells by blocking the PI3K signaling pathway. It has also been used to study the role of PI3K in insulin signaling, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-10-2-7-15(21)14(8-10)19-17(22)16-9-13(20-23-16)11-3-5-12(18)6-4-11/h2-9,21H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWGGHKGEXNNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide
Reactant of Route 2
3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide
Reactant of Route 4
3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide
Reactant of Route 6
3-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-5-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.